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molecular formula C4H3BrClN3 B1522323 5-Bromo-3-chloropyrazin-2-amine CAS No. 21943-13-5

5-Bromo-3-chloropyrazin-2-amine

Cat. No. B1522323
M. Wt: 208.44 g/mol
InChI Key: RLBJPMURTWCBMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08846687B2

Procedure details

3-Chloro-pyrazin-2-ylamine (0.750 g, 5.79 mmol) is suspended in acetic acid (7 ml) with stirring at room temperature and sodium carbonate (0.675 g, 6.37 mmol) is added. When all the gas has evolved bromine (0.171 ml, 3.34 mmol) in acetic acid (4 ml) is added dropwise. Sodium carbonate (0.675 g, 6.37 mmol) is added and a gas evolves. Once all gas has evolved bromine (0.171 ml, 3.34 mmol) in acetic acid (4 ml) is added. The reaction mixture is stirred at room temperature for 1 hour. The reaction mixture is poured onto iced water and left to stir for 30 minutes. A pale yellow suspension has formed. This solid is filtered off and rinsed with cold water to give 5-Bromo-3-chloro-pyrazin-2-ylamine.
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
0.675 g
Type
reactant
Reaction Step Two
Quantity
0.171 mL
Type
reactant
Reaction Step Three
Quantity
0.675 g
Type
reactant
Reaction Step Four
Quantity
0.171 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
7 mL
Type
solvent
Reaction Step Seven
Quantity
4 mL
Type
solvent
Reaction Step Eight
Quantity
4 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([NH2:8])=[N:4][CH:5]=[CH:6][N:7]=1.C(=O)([O-])[O-].[Na+].[Na+].[Br:15]Br.O>C(O)(=O)C>[Br:15][C:6]1[N:7]=[C:2]([Cl:1])[C:3]([NH2:8])=[N:4][CH:5]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.75 g
Type
reactant
Smiles
ClC=1C(=NC=CN1)N
Step Two
Name
Quantity
0.675 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
0.171 mL
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
0.675 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
0.171 mL
Type
reactant
Smiles
BrBr
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Seven
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)(=O)O
Step Eight
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)(=O)O
Step Nine
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise
ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at room temperature for 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
left
STIRRING
Type
STIRRING
Details
to stir for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
A pale yellow suspension has formed
FILTRATION
Type
FILTRATION
Details
This solid is filtered off
WASH
Type
WASH
Details
rinsed with cold water

Outcomes

Product
Name
Type
product
Smiles
BrC=1N=C(C(=NC1)N)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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